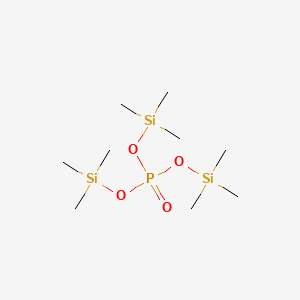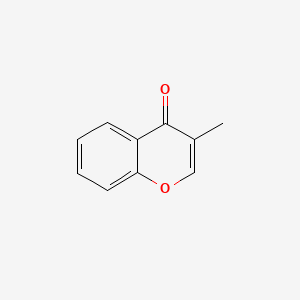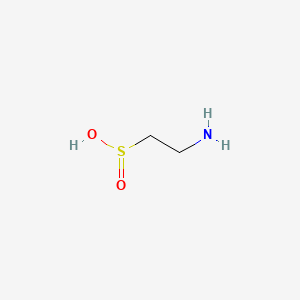
Exalamide
Vue d'ensemble
Description
Mécanisme D'action
Exalamide exerce ses effets antifongiques en perturbant l’intégrité de la membrane cellulaire des champignons. Il cible la voie de biosynthèse de l’ergostérol, qui est cruciale pour maintenir la structure de la membrane cellulaire fongique. En inhibant les enzymes clés de cette voie, this compound provoque une augmentation de la perméabilité de la membrane, conduisant à la lyse cellulaire et à la mort .
Composés similaires :
Salicylamide : Le composé parent de l’this compound, utilisé pour ses propriétés analgésiques et antipyrétiques.
Hexylrésorcinol : Un autre antifongique avec un groupe hexyle similaire mais une structure de base différente.
Unicité de l’this compound : La combinaison unique du groupe éther hexyle et du noyau benzamide de l’this compound lui confère des propriétés antifongiques distinctes, plus puissantes que celles de son composé parent, le salicylamide . De plus, son mécanisme d’action spécifique ciblant la voie de biosynthèse de l’ergostérol le distingue des autres antifongiques .
Analyse Biochimique
Biochemical Properties
Exalamide plays a significant role in biochemical reactions due to its antifungal properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit fungal growth. The primary interaction involves binding to fungal cell membranes, disrupting their integrity and function . This disruption leads to the inhibition of essential enzymes and proteins required for fungal cell wall synthesis, ultimately causing cell death .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungal cells, this compound inhibits the synthesis of ergosterol, a crucial component of the cell membrane, leading to increased membrane permeability and cell lysis . Additionally, this compound has been observed to induce oxidative stress in fungal cells, further contributing to its antifungal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with fungal cell membrane components. This compound binds to ergosterol, disrupting the membrane structure and function . This binding inhibits the activity of enzymes involved in ergosterol synthesis, such as squalene epoxidase and lanosterol 14α-demethylase . The inhibition of these enzymes leads to the accumulation of toxic sterol intermediates, causing cell death. Furthermore, this compound has been shown to induce changes in gene expression related to stress response and apoptosis in fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained antifungal activity, with no significant loss of potency . In in vivo studies, prolonged exposure to this compound has been associated with adaptive responses in fungal cells, leading to reduced susceptibility over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound has been observed to cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in a rapid increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as squalene epoxidase and lanosterol 14α-demethylase, inhibiting their activity and disrupting ergosterol synthesis . This disruption affects the overall metabolic flux in fungal cells, leading to the accumulation of toxic sterol intermediates and subsequent cell death . Additionally, this compound has been shown to influence the levels of various metabolites involved in oxidative stress response and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes . This accumulation enhances its antifungal activity by targeting the fungal cell membrane directly .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the fungal cell membrane . It is directed to this compartment through its lipophilic properties and interactions with membrane components . This compound’s activity is influenced by its localization, as it disrupts membrane integrity and inhibits essential enzymes involved in ergosterol synthesis . Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Exalamide peut être synthétisé par réaction du salicylamide avec le bromure d’hexyle en présence d’une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme le diméthylformamide (DMF) sous reflux .
Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle d’this compound ne soient pas largement documentées, l’approche générale implique une synthèse à grande échelle utilisant les mêmes principes de réaction qu’en laboratoire. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation ou la chromatographie .
Types de réactions :
Oxydation : this compound peut subir des réactions d’oxydation, en particulier au niveau du groupe éther hexyle, conduisant à la formation d’aldéhydes ou d’acides carboxyliques correspondants.
Réduction : Le groupe amide dans l’this compound peut être réduit en amine dans des conditions réductrices fortes.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Réactifs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borane (BH3).
Substitution : Réactifs comme l’acide nitrique pour la nitration ou le brome pour la bromation.
Principaux produits :
Oxydation : Dérivés d’aldéhyde hexyle ou d’acide hexanoïque.
Réduction : Dérivés d’hexylamine.
Substitution : Dérivés nitro ou bromo de l’this compound.
Applications De Recherche Scientifique
Exalamide a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude de la réactivité des arènecarboxamides et de leurs dérivés.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des infections fongiques.
Industrie : Utilisé dans le développement de revêtements et de matériaux antifongiques.
Comparaison Avec Des Composés Similaires
Salicylamide: The parent compound of Exalamide, used for its analgesic and antipyretic properties.
Hexylresorcinol: Another antifungal agent with a similar hexyl group but different core structure.
Uniqueness of this compound: this compound’s unique combination of the hexyl ether group and the benzamide core structure provides it with distinct antifungal properties that are more potent compared to its parent compound, salicylamide . Additionally, its specific mechanism of action targeting the ergosterol biosynthesis pathway sets it apart from other antifungal agents .
Propriétés
IUPAC Name |
2-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJXOVLXUMMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045899 | |
| Record name | Exalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53370-90-4 | |
| Record name | Exalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exalamide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053370904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Exalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JEC65JCG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Exalamide compare to other antifungal agents like Clotrimazole, Miconazole, and Econazole in terms of in vitro activity against dermatophytes?
A1: A study [, , ] compared the in vitro antifungal activity of these four agents against 64 clinical isolates of various dermatophyte species. The research showed the following rank order of effectiveness: Clotrimazole demonstrated the highest antifungal activity, followed by Econazole Nitrate, Miconazole Nitrate, and lastly, this compound []. This suggests that this compound exhibited the weakest antifungal activity among the tested agents against the selected dermatophytes in vitro.
Q2: Did the study find any variations in the antifungal activity of these agents depending on the specific dermatophyte species?
A2: Yes, the minimal inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent required to inhibit the growth of a microorganism, varied depending on both the specific antifungal agent used and the species of dermatophyte being tested [, ]. This implies that the effectiveness of these antifungal agents, including this compound, can differ depending on the specific type of fungal infection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)




![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)




